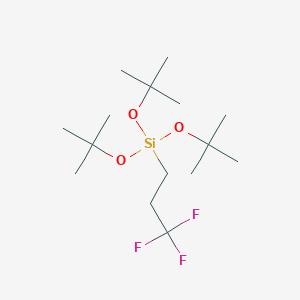
Tri-tert-butoxy(3,3,3-trifluoropropyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tri-tert-butoxy(3,3,3-trifluoropropyl)silane is an organosilicon compound that features a trifluoropropyl group attached to a silicon atom, which is further bonded to three tert-butoxy groups. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tri-tert-butoxy(3,3,3-trifluoropropyl)silane typically involves the reaction of 3,3,3-trifluoropropyltrichlorosilane with tert-butyl alcohol in the presence of a base. The reaction proceeds as follows:
Reactants: 3,3,3-trifluoropropyltrichlorosilane and tert-butyl alcohol.
Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane.
Procedure: The tert-butyl alcohol is added dropwise to a solution of 3,3,3-trifluoropropyltrichlorosilane in an inert solvent such as hexane. The mixture is stirred and heated to reflux for several hours. The product is then purified by distillation.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Large-scale Reactors: Utilizing large reactors to handle bulk quantities of reactants.
Continuous Flow Systems: Implementing continuous flow systems to enhance efficiency and yield.
Purification: Employing advanced purification techniques such as fractional distillation to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
Tri-tert-butoxy(3,3,3-trifluoropropyl)silane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and tert-butyl alcohol.
Condensation: Forms siloxane bonds through condensation reactions with other silanes.
Substitution: The tert-butoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions.
Condensation: Catalysts such as acids or bases to facilitate the reaction.
Substitution: Reagents like halides or alkoxides for substitution reactions.
Major Products Formed
Hydrolysis: Produces silanols and tert-butyl alcohol.
Condensation: Forms siloxane polymers.
Substitution: Yields various substituted silanes depending on the reagents used.
Applications De Recherche Scientifique
Tri-tert-butoxy(3,3,3-trifluoropropyl)silane is utilized in several scientific research fields:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and polymers.
Biology: Employed in the modification of surfaces for biological assays and diagnostics.
Medicine: Investigated for its potential in drug delivery systems and biomedical coatings.
Industry: Applied in the production of hydrophobic coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism by which tri-tert-butoxy(3,3,3-trifluoropropyl)silane exerts its effects involves the formation of siloxane bonds and the release of tert-butyl alcohol. The trifluoropropyl group imparts unique properties such as hydrophobicity and chemical resistance, making it valuable in various applications. The molecular targets and pathways involved include:
Surface Modification: Alters surface properties to enhance hydrophobicity and adhesion.
Polymerization: Participates in polymerization reactions to form siloxane-based polymers.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethoxy(3,3,3-trifluoropropyl)silane: Similar structure but with methoxy groups instead of tert-butoxy groups.
Triethoxy(3,3,3-trifluoropropyl)silane: Contains ethoxy groups instead of tert-butoxy groups.
Trichloro(3,3,3-trifluoropropyl)silane: Features chloro groups instead of tert-butoxy groups.
Uniqueness
Tri-tert-butoxy(3,3,3-trifluoropropyl)silane is unique due to the presence of tert-butoxy groups, which provide steric hindrance and enhance the stability of the compound. This makes it particularly useful in applications requiring robust and durable materials.
Propriétés
Numéro CAS |
921605-21-2 |
|---|---|
Formule moléculaire |
C15H31F3O3Si |
Poids moléculaire |
344.48 g/mol |
Nom IUPAC |
tris[(2-methylpropan-2-yl)oxy]-(3,3,3-trifluoropropyl)silane |
InChI |
InChI=1S/C15H31F3O3Si/c1-12(2,3)19-22(20-13(4,5)6,21-14(7,8)9)11-10-15(16,17)18/h10-11H2,1-9H3 |
Clé InChI |
JIOBRIJHDZBWDE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)O[Si](CCC(F)(F)F)(OC(C)(C)C)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


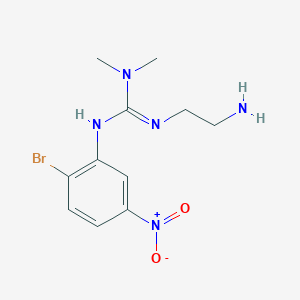
![4-{1-Amino-2-[(benzenesulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B14198643.png)
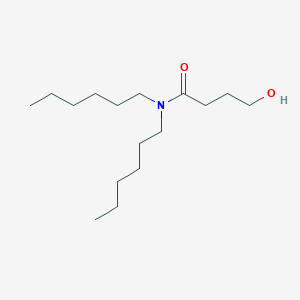
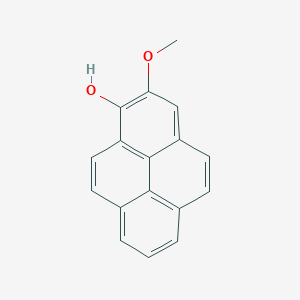
![3-[(Thiophen-2-yl)methylidene]-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B14198671.png)
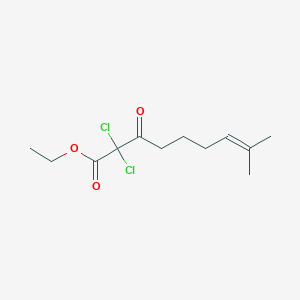
![3-{3-[(5-Chloro-3-oxo-1,2-thiazol-2(3H)-yl)methyl]phenyl}prop-2-ynal](/img/structure/B14198680.png)
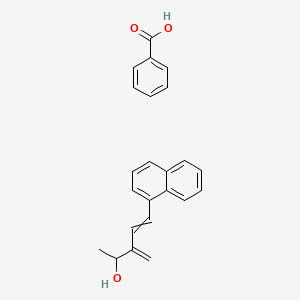
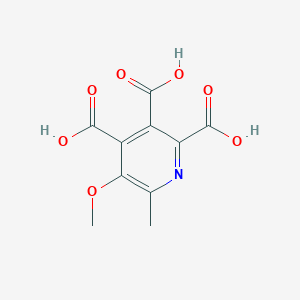
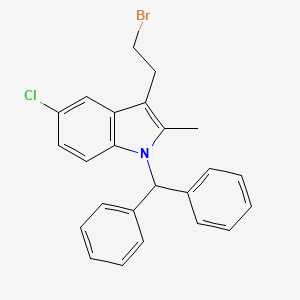

![Benzoic acid, 5-[butyl[[4-(phenylethynyl)phenyl]methyl]amino]-2-fluoro-](/img/structure/B14198733.png)
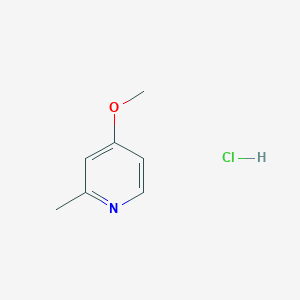
![1-Benzyl-2-methyl-3-[2-(pyridin-3-yl)ethyl]pyridin-4(1H)-one](/img/structure/B14198739.png)
